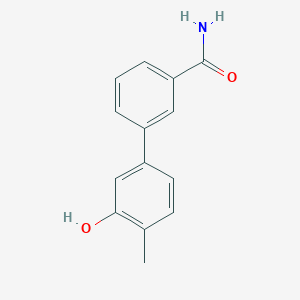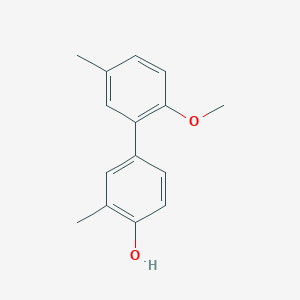
5-(3-Carboxyphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Carboxyphenyl)-2-methylphenol, 95% (commonly referred to as 5-MCP) is an organic compound commonly used in a variety of scientific research applications due to its unique properties. It is a colorless, crystalline solid with a melting point of 104-106°C and a boiling point of 243-245°C. 5-MCP has a molecular formula of C9H8O3 and a molecular weight of 164.15 g/mol. 5-MCP has a variety of uses in scientific research, including biochemical and physiological effects, and is used in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
5-MCP has a variety of applications in scientific research, including the study of biochemical and physiological effects, and the use in laboratory experiments. It has been used in studies of the effects of environmental pollutants on aquatic organisms, the effects of ultraviolet radiation on human skin cells, and the effects of metals on plant growth. 5-MCP has also been used in studies of the effects of environmental stressors on the behavior of animals, the effects of air pollution on human health, and the effects of noise on the hearing of humans.
Mecanismo De Acción
The mechanism of action of 5-MCP is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species. It is also thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory mediators. Additionally, 5-MCP has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are hormones involved in inflammation.
Biochemical and Physiological Effects
5-MCP has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and to inhibit the activity of enzymes involved in the synthesis of prostaglandins. Additionally, 5-MCP has been found to reduce the production of nitric oxide, a signaling molecule involved in inflammation. In animal studies, 5-MCP has been found to reduce inflammation and to protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-MCP in laboratory experiments has a number of advantages. It is a relatively inexpensive and widely available compound, and it has a relatively low toxicity. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 5-MCP in laboratory experiments. It is not soluble in water and must be dissolved in organic solvents, and it has a relatively low solubility in organic solvents. Additionally, it is not very stable in the presence of light or air.
Direcciones Futuras
The use of 5-MCP in scientific research is a rapidly growing field, and there are a number of potential future directions. One potential direction is the development of new methods for the synthesis of 5-MCP. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-MCP and to develop new applications for this compound. Additionally, further research is needed to develop new methods for the delivery of 5-MCP to target tissues and to improve its stability in the presence of air and light. Finally, further research is needed to better understand the mechanism of action of 5-MCP and to develop new methods for its use in laboratory experiments.
Métodos De Síntesis
5-MCP can be synthesized through a variety of methods, including the reaction of 2-methylphenol with 3-carboxyphenyl isocyanide in the presence of triethylamine. This reaction yields a product with a purity of 95%. Other methods of synthesis include the reaction of 2-methylphenol with 3-carboxyphenylchloride in the presence of potassium carbonate, and the reaction of 2-methylphenol with 3-carboxyphenyl bromide in the presence of sodium hydroxide.
Propiedades
IUPAC Name |
3-(3-hydroxy-4-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-9-5-6-11(8-13(9)15)10-3-2-4-12(7-10)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRORYGJVVIURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683813 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-59-4 |
Source


|
| Record name | 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














